molecular formula C10H13F2N B2795793 [(2,5-Difluorophenyl)methyl](propyl)amine CAS No. 1094641-70-9

[(2,5-Difluorophenyl)methyl](propyl)amine

Cat. No. B2795793
M. Wt: 185.218
InChI Key: ANBBRWKAUHKIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Difluorophenyl)methylamine is a chemical compound with the CAS Number: 1094641-70-9 . It has a molecular weight of 185.22 . The IUPAC name for this compound is N-(2,5-difluorobenzyl)-1-propanamine .


Molecular Structure Analysis

The InChI code for (2,5-Difluorophenyl)methylamine is 1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

(2,5-Difluorophenyl)methylamine is a liquid at room temperature .

Scientific Research Applications

Organocatalysis

  • Chiral amines like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine and (2S,5S)-2,5-diphenylpyrrolidine can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones, forming optically active substituted 5-keto aldehydes. This is significant for synthesizing complex molecules in an enantioselective manner (Melchiorre & Jørgensen, 2003).

Material Science and Organic Electronics

  • Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds, such as tris(2′,4′-difluorobiphenyl-4-yl)-amine, demonstrate improved device efficiency due to the electron-withdrawing fluorinated substituents (Li et al., 2012).

Synthetic Chemistry

  • N‐Methyl‐ and N‐alkylamines, important in both academic research and industrial production, can be synthesized using cost-efficient reductive amination protocols. Nitrogen‐doped, graphene‐activated nanoscale Co3O4‐based catalysts are used for this process, highlighting the importance of sustainable and cost-effective synthetic methods (Senthamarai et al., 2018).

Synthesis of Aminosugars

  • A novel method has been developed for the synthesis of aminosugars, where methyl 2,3-dideoxy-4,6-O-(phenylmethylene)-3-C-phenylsulfonyl-alpha-D-erythro-hex-2-enopyranoside reacts with primary and secondary amines. This provides a new route for introducing N-monoalkylated and N,N-dialkylated amines into pyranoses (Ravindran et al., 2000).

Polymer Science

  • Amine-functionalized colloidal silica, used in various applications, can be synthesized and characterized efficiently. Techniques like asymmetric flow field flow fractionation with online light scattering detection are employed for assessing the uniformity of silica particles (Soto-Cantu et al., 2012).

These studies demonstrate the diverse applications of “(2,5-Difluorophenyl)methylamine” and related compounds in scientific research, ranging from catalysis and material science to synthesis and polymer technology.

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBBRWKAUHKIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Difluorophenyl)methyl](propyl)amine

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